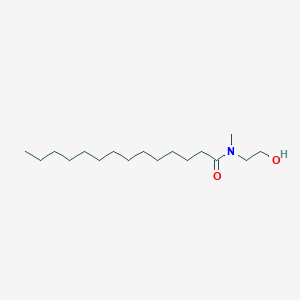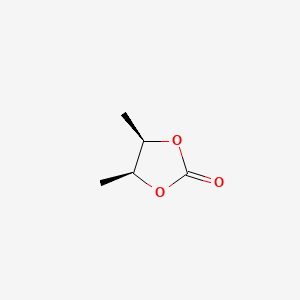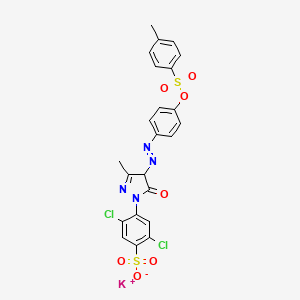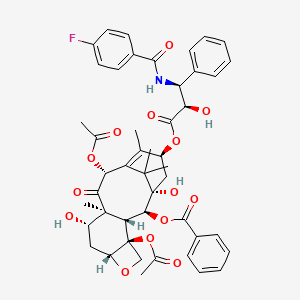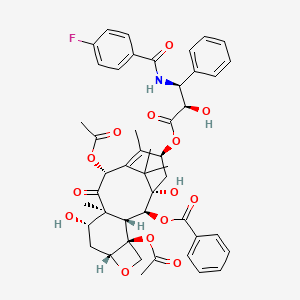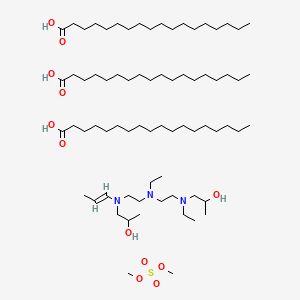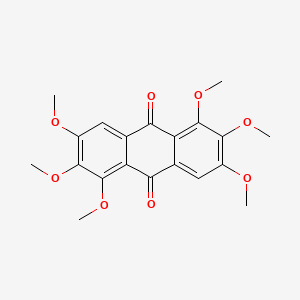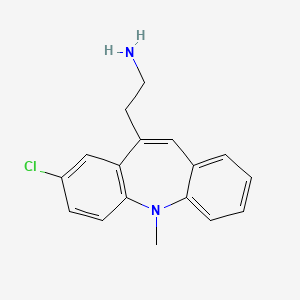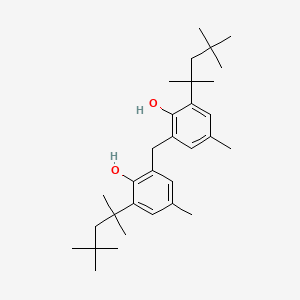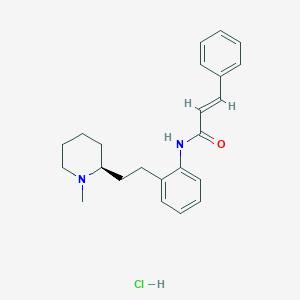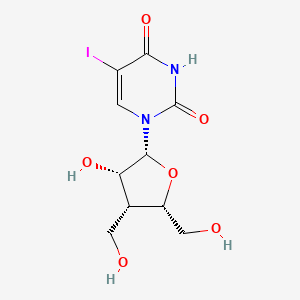
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the nucleoside analog at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methyl groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Molecular Biology: The compound is used as a probe in nucleic acid research. Its incorporation into DNA or RNA can help study the mechanisms of replication, transcription, and translation.
Chemical Biology: It serves as a tool for studying enzyme-substrate interactions and the effects of nucleoside modifications on biological processes.
Industrial Applications: The compound is used in the synthesis of other nucleoside analogs and as a starting material for the production of pharmaceuticals.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerases: The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication or transcription.
Induce Apoptosis: In cancer cells, it can trigger apoptotic pathways by interfering with DNA synthesis and repair mechanisms.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes involved in nucleic acid metabolism, affecting various cellular processes.
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A nucleoside analog with antiviral properties, used in the treatment of HIV.
Zidovudine (AZT): Another nucleoside analog used as an antiretroviral drug for HIV treatment.
5-Iododeoxyuridine: A nucleoside analog used in antiviral and anticancer therapies.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be selectively incorporated into nucleic acids and its potential to inhibit viral replication and induce apoptosis make it a valuable compound in scientific research and drug development.
属性
CAS 编号 |
130351-66-5 |
|---|---|
分子式 |
C10H13IN2O6 |
分子量 |
384.12 g/mol |
IUPAC 名称 |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c11-5-1-13(10(18)12-8(5)17)9-7(16)4(2-14)6(3-15)19-9/h1,4,6-7,9,14-16H,2-3H2,(H,12,17,18)/t4-,6+,7-,9+/m0/s1 |
InChI 键 |
ZJGWDASYLQGBSF-WOPPDYDQSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O)I |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


